molecular formula C16H16ClFN2O B1223547 N-(3-chloro-2-methylphenyl)-2-[(2-fluorophenyl)methylamino]acetamide

N-(3-chloro-2-methylphenyl)-2-[(2-fluorophenyl)methylamino]acetamide

Cat. No. B1223547
M. Wt: 306.76 g/mol
InChI Key: PIOKVNOEPYRLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-[(2-fluorophenyl)methylamino]acetamide is an amino acid amide.

Scientific Research Applications

Structural Analysis and Potential Applications

  • Conformational Studies : Research on similar compounds, such as 2-Chloro-N-(3-methylphenyl)acetamide, reveals insights into the molecular conformation, which is crucial for understanding the chemical's interactions and potential applications in materials science or drug design. The study by Gowda et al. (2007) on the conformation of N—H bonds in related structures highlights the importance of geometric parameters in determining the physical and chemical properties of such compounds (Gowda et al., 2007).

  • Potential Pesticide Applications : Olszewska et al. (2011) characterized N-derivatives of related compounds through X-ray powder diffraction, indicating their potential applications as pesticides. Such studies are pivotal for the development of new agrochemicals (Olszewska et al., 2011).

Synthesis and Medicinal Chemistry

  • Synthesis of Derivatives : Sunder and Maleraju (2013) synthesized derivatives of a similar compound, N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, with anti-inflammatory activity. This demonstrates the chemical's versatility and potential in medicinal chemistry (Sunder & Maleraju, 2013).

Environmental and Toxicological Studies

  • Herbicide Metabolism and Toxicology : Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the environmental fate and potential toxicological impacts of such chemicals. Understanding the metabolic pathways of similar compounds is essential for assessing their safety and environmental risks (Coleman et al., 2000).

properties

Product Name

N-(3-chloro-2-methylphenyl)-2-[(2-fluorophenyl)methylamino]acetamide

Molecular Formula

C16H16ClFN2O

Molecular Weight

306.76 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(2-fluorophenyl)methylamino]acetamide

InChI

InChI=1S/C16H16ClFN2O/c1-11-13(17)6-4-8-15(11)20-16(21)10-19-9-12-5-2-3-7-14(12)18/h2-8,19H,9-10H2,1H3,(H,20,21)

InChI Key

PIOKVNOEPYRLPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CNCC2=CC=CC=C2F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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